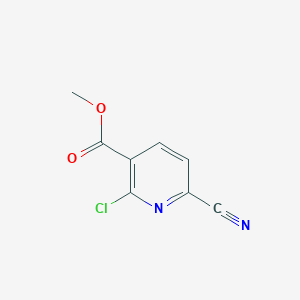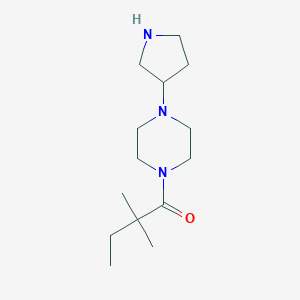
Methyl 2-chloro-6-cyanonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-6-cyanonicotinate is a chemical compound that belongs to the family of nicotinic acid derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields. In
作用機序
The mechanism of action of Methyl 2-chloro-6-cyanonicotinate is not fully understood. However, it is believed to act as an inhibitor of dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
Methyl 2-chloro-6-cyanonicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. This results in a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, Methyl 2-chloro-6-cyanonicotinate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
Methyl 2-chloro-6-cyanonicotinate has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method. It has been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to its use in lab experiments. It is a toxic compound and requires proper handling and disposal. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of Methyl 2-chloro-6-cyanonicotinate. One potential direction is the study of its potential as a cancer therapy. Its inhibition of dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway, makes it a potential target for cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of anti-inflammatory agents. Overall, Methyl 2-chloro-6-cyanonicotinate has shown promising results in various scientific research applications, and further studies are needed to fully explore its potential.
合成法
Methyl 2-chloro-6-cyanonicotinate can be synthesized through a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with methanol and sodium cyanide to form Methyl 2-chloro-6-cyanonicotinate. This synthesis method has been well-established and widely used in the scientific community.
科学的研究の応用
Methyl 2-chloro-6-cyanonicotinate has been used in various scientific research applications. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. This enzyme is a potential target for cancer therapy, and Methyl 2-chloro-6-cyanonicotinate has shown promising results in inhibiting its activity. Additionally, Methyl 2-chloro-6-cyanonicotinate has been studied as a potential anti-inflammatory agent and has shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
methyl 2-chloro-6-cyanopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)11-7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXNVEHMCKSNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)

![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)
![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B6642694.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)